Cas no 1552282-20-8 (5-(1,1-difluoroethyl)-2-fluoroaniline)

5-(1,1-Difluoroethyl)-2-fluoroaniline is a fluorinated aniline derivative characterized by its unique difluoroethyl and fluoro substituents, which enhance its reactivity and stability in synthetic applications. The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural features allow for selective functionalization, facilitating the synthesis of complex molecules. The compound's well-defined purity and consistent performance ensure reliable outcomes in cross-coupling reactions, nucleophilic substitutions, and other fine chemical processes. Suitable for use under controlled conditions, it serves as a versatile building block in the development of biologically active compounds.
5-(1,1-difluoroethyl)-2-fluoroaniline structure
1552282-20-8 structure
Product name:5-(1,1-difluoroethyl)-2-fluoroaniline
CAS No:1552282-20-8
MF:C8H8F3N
MW:175.151032447815
CID:6025605
PubChem ID:83854871

5-(1,1-difluoroethyl)-2-fluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 5-(1,1-difluoroethyl)-2-fluoroaniline
    • Benzenamine, 5-(1,1-difluoroethyl)-2-fluoro-
    • EN300-1614177
    • AT28428
    • 1552282-20-8
    • WAGAJCXWJKDOEH-UHFFFAOYSA-N
    • Inchi: 1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3
    • InChI Key: WAGAJCXWJKDOEH-UHFFFAOYSA-N
    • SMILES: C1(N)=CC(C(F)(F)C)=CC=C1F

Computed Properties

  • Exact Mass: 175.06088375g/mol
  • Monoisotopic Mass: 175.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Predicted)
  • Boiling Point: 211.2±40.0 °C(Predicted)
  • pka: 2.65±0.10(Predicted)

5-(1,1-difluoroethyl)-2-fluoroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614177-1.0g
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
1g
$871.0 2023-06-04
Enamine
EN300-1614177-2.5g
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
2.5g
$1707.0 2023-06-04
Enamine
EN300-1614177-5000mg
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95.0%
5000mg
$2525.0 2023-09-23
Enamine
EN300-1614177-250mg
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95.0%
250mg
$431.0 2023-09-23
1PlusChem
1P029172-250mg
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
250mg
$595.00 2024-06-20
Aaron
AR0291FE-5g
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
5g
$3497.00 2023-12-15
1PlusChem
1P029172-50mg
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
50mg
$303.00 2024-06-20
1PlusChem
1P029172-2.5g
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
2.5g
$2172.00 2024-06-20
1PlusChem
1P029172-100mg
5-(1,1-difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
100mg
$434.00 2024-06-20
Aaron
AR0291FE-50mg
5-(1,1-Difluoroethyl)-2-fluoroaniline
1552282-20-8 95%
50mg
$272.00 2025-02-17

Additional information on 5-(1,1-difluoroethyl)-2-fluoroaniline

Introduction to 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS No. 1552282-20-8)

5-(1,1-difluoroethyl)-2-fluoroaniline, with the CAS number 1552282-20-8, is a fluorinated aromatic amine that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its fluoroalkyl substituents, which confer enhanced stability and biological activity compared to their non-fluorinated counterparts.

The molecular structure of 5-(1,1-difluoroethyl)-2-fluoroaniline consists of a 2-fluorophenyl ring substituted with a 1,1-difluoroethyl group at the para position. The presence of these fluoroalkyl groups significantly alters the electronic and steric properties of the molecule, making it a valuable building block in the synthesis of more complex compounds. The compound's high reactivity and selectivity in various chemical reactions have made it an attractive candidate for use in drug discovery and development.

In the realm of pharmaceutical research, 5-(1,1-difluoroethyl)-2-fluoroaniline has shown promise as a precursor for the synthesis of novel drugs with improved pharmacological profiles. Recent studies have explored its potential as an intermediate in the development of antiviral agents, anticancer drugs, and central nervous system (CNS) modulators. The fluoroalkyl substituents are known to enhance the lipophilicity and metabolic stability of drug molecules, which can lead to better bioavailability and reduced toxicity.

A notable example of its application is in the synthesis of antiviral compounds. Researchers have utilized 5-(1,1-difluoroethyl)-2-fluoroaniline as a key intermediate in the development of novel inhibitors for viral replication. These inhibitors have demonstrated potent antiviral activity against a range of viruses, including influenza and HIV. The enhanced stability and selectivity of these compounds make them promising candidates for further clinical evaluation.

In addition to its pharmaceutical applications, 5-(1,1-difluoroethyl)-2-fluoroaniline has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of advanced materials with tailored functionalities. For instance, it has been employed in the development of fluorinated polymers with improved thermal stability and chemical resistance. These polymers have potential applications in various industries, including electronics, coatings, and adhesives.

The synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline typically involves multi-step processes that include fluorination reactions and aromatic substitution. Recent advancements in fluorination chemistry have led to more efficient and environmentally friendly methods for producing this compound. For example, the use of transition metal-catalyzed reactions has significantly improved the yield and purity of the final product.

The safety profile of 5-(1,1-difluoroethyl)-2-fluoroaniline is an important consideration for its practical applications. While it is not classified as a hazardous material, proper handling and storage protocols should be followed to ensure safety in laboratory settings. Toxicity studies have shown that it exhibits low acute toxicity but may cause irritation to the eyes and skin upon prolonged exposure. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

In conclusion, 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS No. 1552282-20-8) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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